Sodium 1-butyl-5-ethyl-5-isopentylbarbiturate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 1-butyl-5-ethyl-5-isopentylbarbiturate is a barbiturate derivative known for its sedative and hypnotic properties. Barbiturates are a class of drugs that act as central nervous system depressants and are used for various medical purposes, including anesthesia, epilepsy treatment, and sedation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 1-butyl-5-ethyl-5-isopentylbarbiturate typically involves the reaction of 1-butyl-5-ethyl-5-isopentylbarbituric acid with sodium methoxide in methanol. The process includes the following steps:
Preparation of 1-butyl-5-ethyl-5-isopentylbarbituric acid: This involves the condensation of diethyl malonate with 1-butyl-5-ethyl-5-isopentylurea in the presence of a base.
Formation of Sodium Salt: The barbituric acid derivative is then reacted with sodium methoxide in methanol to form the sodium salt.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistency and quality. The use of automated systems and continuous flow reactors can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Sodium 1-butyl-5-ethyl-5-isopentylbarbiturate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides and amines can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Sodium 1-butyl-5-ethyl-5-isopentylbarbiturate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: It serves as a tool for studying the effects of barbiturates on biological systems, including their interaction with neurotransmitter receptors.
Medicine: Research focuses on its potential therapeutic uses, including its sedative and anticonvulsant properties.
Industry: It is used in the development of pharmaceuticals and as a reference compound in quality control.
Mechanism of Action
The mechanism of action of Sodium 1-butyl-5-ethyl-5-isopentylbarbiturate involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By binding to the GABA receptor, it enhances the inhibitory effects of GABA, leading to sedation, hypnosis, and anticonvulsant effects. The compound modulates the chloride ion channel, increasing chloride ion influx and hyperpolarizing the neuronal membrane .
Comparison with Similar Compounds
Similar Compounds
Phenobarbital: Another barbiturate with similar sedative and anticonvulsant properties.
Thiopental: A barbiturate used for induction of anesthesia.
Pentobarbital: Used for sedation and as an anticonvulsant.
Uniqueness
Sodium 1-butyl-5-ethyl-5-isopentylbarbiturate is unique due to its specific chemical structure, which imparts distinct pharmacokinetic and pharmacodynamic properties. Its longer alkyl chains may result in different solubility and metabolic profiles compared to other barbiturates .
Properties
CAS No. |
64058-20-4 |
---|---|
Molecular Formula |
C15H25N2NaO3 |
Molecular Weight |
304.36 g/mol |
IUPAC Name |
sodium;1-butyl-5-ethyl-5-(3-methylbutyl)-4,6-dioxopyrimidin-2-olate |
InChI |
InChI=1S/C15H26N2O3.Na/c1-5-7-10-17-13(19)15(6-2,9-8-11(3)4)12(18)16-14(17)20;/h11H,5-10H2,1-4H3,(H,16,18,20);/q;+1/p-1 |
InChI Key |
MJODPLQTHSBELW-UHFFFAOYSA-M |
Canonical SMILES |
CCCCN1C(=O)C(C(=O)N=C1[O-])(CC)CCC(C)C.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.